![molecular formula C13H13Cl2N3 B1463429 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride CAS No. 1325657-21-3](/img/structure/B1463429.png)
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Overview
Description
Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Amine is a functional group that contain a basic nitrogen atom with a lone pair. Dihydrochloride indicates that the compound forms a salt with two hydrochloric acid molecules .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves the fusion of two benzene rings. Naphthalene is produced by distillation and fractionation of petroleum or coal tar . The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The exact synthesis process for your specific compound would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound like “5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride” would likely involve a naphthalene ring structure attached to a pyrazole ring via a carbon atom. The amine group would be attached to the pyrazole ring. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives can be quite diverse, depending on the specific functional groups present in the molecule. Naphthalene itself is reactive and forms numerous derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors like solubility, melting point, boiling point, and reactivity would be influenced by the specific functional groups present in the molecule .Scientific Research Applications
Microwave Assisted Synthesis and Toxicity Evaluation : A study conducted by Jasril et al. (2019) explored the synthesis of pyrazoline analogues, including compounds similar to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, through microwave-assisted intermolecular cyclization. They also evaluated the toxicity and antioxidant activities of these compounds, finding variations in their toxicological profiles and antioxidant capacities (Jasril et al., 2019).
Antimicrobial and Anti-Proliferative Activities : Mansour et al. (2020) synthesized derivatives of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine linked to benzo[1,3]dioxole moiety. These compounds exhibited significant antimicrobial and anti-proliferative activities, suggesting their potential in therapeutic applications, especially against certain cancer cell lines (Mansour et al., 2020).
Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase : Vah et al. (2022) conducted a study on the synthesis of pyrazole derivatives, including 1-(naphthalene-2-yl)-1H-pyrazol-3-amine, and evaluated them as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial in the biosynthesis of pyrimidines in Plasmodium falciparum, the causative agent of malaria (Vah et al., 2022).
σ(1) Receptor Antagonists and Neurogenic Pain : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles, including a compound similar to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, as potent σ(1) receptor antagonists. The study highlighted the potential of these compounds in treating neurogenic pain, showcasing their relevance in neuropharmacology (Díaz et al., 2012).
Anticonvulsant Agents : A study by Bhandari et al. (2013) synthesized new 2-pyrazoline derivatives, closely related to 5-(naphthalen-2-yl)-1H-pyrazol-3-amine, and evaluated them as potential anticonvulsant agents. The results indicated significant activity in the maximal electroshock seizure and pentylenetetrazole tests (Bhandari et al., 2013).
Mechanism of Action
Target of Action
A structurally similar compound, [4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid, is known to target theSerine/threonine-protein kinase Sgk1 in humans . This enzyme plays a crucial role in cellular stress response and survival, and it’s involved in various cellular processes such as ion transport and cell growth .
Mode of Action
It can be inferred that the compound interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the potential target, it’s likely that the compound influences pathways related to cellular stress response, ion transport, and cell growth .
Result of Action
Based on the potential target, it can be inferred that the compound may influence cellular processes such as stress response, ion transport, and cell growth .
Safety and Hazards
properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.2ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;;/h1-8H,(H3,14,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESHKFECNFCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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